N-(2,3-dimethylphenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
The exact mass of the compound this compound is 546.13954767 g/mol and the complexity rating of the compound is 915. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S2/c1-18-8-6-12-23(19(18)2)30-26(33)17-37-28-29-15-25-27(31-28)22-11-4-5-13-24(22)32(38(25,34)35)16-20-9-7-10-21(14-20)36-3/h4-15H,16-17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLTVPROVYFSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique tricyclic structure with a thia group and multiple functional groups that may influence its biological activity. Its molecular formula and weight are necessary for understanding its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃N₃O₄S |
| Molecular Weight | 541.68 g/mol |
| CAS Number | 892313-14-3 |
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2,3-dimethylphenyl)-2-({9-[(3-methoxyphenyl)methyl]...) exhibit significant anticancer activity. For instance, research has shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
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Mechanism of Action :
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of specific kinases involved in cancer cell survival.
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Case Study :
A study published in Journal of Medicinal Chemistry tested a related compound on various cancer cell lines (e.g., breast and lung cancer). Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. In vitro studies have reported effectiveness against both Gram-positive and Gram-negative bacteria.
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Mechanism of Action :
- Disruption of bacterial cell membranes.
- Inhibition of bacterial protein synthesis.
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Case Study :
A study in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 5 µg/mL against S. aureus and 15 µg/mL against E. coli.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, and compounds like N-(2,3-dimethylphenyl)-2-({9-[(3-methoxyphenyl)methyl]...) have shown promise in reducing inflammatory markers.
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Mechanism of Action :
- Inhibition of NF-kB signaling pathway.
- Reduction in the production of pro-inflammatory cytokines.
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Case Study :
Research published in Pharmacology Reports demonstrated that the compound reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 40%, indicating potent anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
